6-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-methyl-N’-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine ring, a hydrazone linkage, and various substituents including a chlorobenzylidene group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-methyl-N’-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Hydrazone Linkage: The reaction between 2-chlorobenzaldehyde and hydrazine hydrate in ethanol under reflux conditions forms the hydrazone intermediate.
Cyclization: The hydrazone intermediate is then reacted with cyanuric chloride in the presence of a base such as triethylamine to form the triazine ring.
Substitution: The final step involves the substitution of the triazine ring with N-methyl-N’-[3-(trifluoromethyl)phenyl]amine under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the triazine ring or the hydrazone linkage, potentially leading to the formation of amines or hydrazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of various substituted triazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its hydrazone linkage and triazine ring.
Medicine
In medicinal chemistry, this compound has potential applications as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-methyl-N’-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The hydrazone linkage allows it to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The triazine ring can also interact with aromatic residues, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorobenzylidene)hydrazinylpyridine: Similar hydrazone linkage but with a pyridine ring instead of a triazine ring.
4-chlorobenzylidenehydrazinylpyridine: Similar structure but with different substituents on the aromatic ring.
2-(4-chlorobenzylidene)hydrazinylpyridine: Similar hydrazone linkage but with different positions of the substituents.
Uniqueness
The uniqueness of 6-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-methyl-N’-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine lies in its combination of a triazine ring, hydrazone linkage, and diverse substituents. This combination provides a unique set of chemical properties and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H15ClF3N7 |
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Molecular Weight |
421.8 g/mol |
IUPAC Name |
2-N-[(E)-(2-chlorophenyl)methylideneamino]-6-N-methyl-4-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C18H15ClF3N7/c1-23-15-26-16(25-13-7-4-6-12(9-13)18(20,21)22)28-17(27-15)29-24-10-11-5-2-3-8-14(11)19/h2-10H,1H3,(H3,23,25,26,27,28,29)/b24-10+ |
InChI Key |
HUBCUUCNDUZBBJ-YSURURNPSA-N |
Isomeric SMILES |
CNC1=NC(=NC(=N1)N/N=C/C2=CC=CC=C2Cl)NC3=CC=CC(=C3)C(F)(F)F |
Canonical SMILES |
CNC1=NC(=NC(=N1)NN=CC2=CC=CC=C2Cl)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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